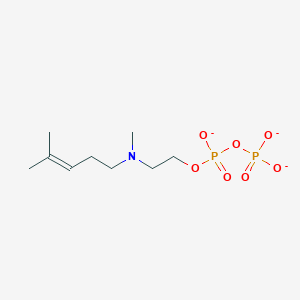

3-Aza-2,3-dihydrogeranyl diphosphate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H18NO7P2-3 |

|---|---|

Poids moléculaire |

314.19 g/mol |

Nom IUPAC |

[2-[methyl(4-methylpent-3-enyl)amino]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H21NO7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5H,4,6-8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3 |

Clé InChI |

UWHNDWYDKGVRGE-UHFFFAOYSA-K |

SMILES canonique |

CC(=CCCN(C)CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Origine du produit |

United States |

3 Aza 2,3 Dihydrogeranyl Diphosphate: Synthesis and Enzyme Inhibition Profile

Chemical Synthesis and Spectroscopic Characterization of 3-Aza-2,3-dihydrogeranyl Diphosphate (B83284)

Enzyme Inhibition Kinetics and Potency

The primary utility of 3-Aza-2,3-dihydrogeranyl diphosphate lies in its ability to interact with and inhibit enzymes that normally process geranyl diphosphate. Its inhibitory effects have been particularly studied against a class of enzymes known as monoterpene cyclases.

Inhibition of Monoterpenene Cyclases (e.g., Bornyl Diphosphate Synthase, Limonene Synthase)

This compound has been evaluated as an inhibitor of two representative monoterpene cyclases: (+)-bornyl diphosphate synthase and (-)-limonene (B1674923) synthase. Research has shown it to be a weak inhibitor for both of these enzymes. The inhibition constant (Ki), a measure of the inhibitor's potency, was found to be in excess of 3 mM for both synthases. Furthermore, the precise mechanism of inhibition (e.g., competitive, non-competitive) could not be consistently determined from the kinetic data. Despite its weak inhibition, the analogue was successfully used to form a crystalline complex with bornyl diphosphate synthase, providing valuable structural information about the enzyme's active site. researchgate.net

Comparative Inhibition Analysis with Other Prenyl Diphosphate Analogues (e.g., Fluorinated Analogues, Homologues)

When compared to other synthetic analogues of prenyl diphosphates, this compound was found to be a less potent inhibitor. For instance, fluorinated analogues such as 2-fluorogeranyl diphosphate proved to be significantly more potent competitive inhibitors of both (+)-bornyl diphosphate synthase and (-)-limonene synthase. researchgate.net Similarly, homologues like (3R)- and (3S)-homolinalyl diphosphates were also more effective inhibitors than the aza-analogue. researchgate.net This comparative analysis highlights how subtle changes in the molecular structure of the substrate analogue can have a significant impact on its ability to bind to and inhibit the target enzyme.

| Compound | Target Enzyme | Inhibition Potency (Ki) | Notes |

|---|---|---|---|

| This compound | (+)-Bornyl Diphosphate Synthase | > 3 mM | Weak inhibitor |

| This compound | (-)-Limonene Synthase | > 3 mM | Weak inhibitor |

| 2-Fluorogeranyl Diphosphate | Monoterpene Cyclases | More potent than this compound | Potent competitive inhibitor |

| (3R)- and (3S)-Homolinalyl Diphosphates | Monoterpene Cyclases | More potent than this compound | Effective inhibitors |

Specificity and Selectivity in Enzymatic Systems

Investigating the specificity and selectivity of an inhibitor is crucial to understanding its potential biological effects and its utility as a research tool.

Differentiation from Farnesyl Diphosphate Synthase Inhibition

Farnesyl diphosphate synthase (FPPS) is a key enzyme in the isoprenoid biosynthetic pathway, responsible for the synthesis of a C15 precursor. While a wide range of inhibitors have been developed for FPPS, there is currently no available scientific literature detailing the evaluation of this compound as an inhibitor of this enzyme. Therefore, its activity and selectivity profile against FPPS remains uncharacterized.

Evaluation against Other Isoprenoid Biosynthetic Enzymes

The isoprenoid biosynthetic pathway is comprised of a multitude of enzymes that synthesize a vast array of essential molecules. A longer-chain homologue, 3-azageranylgeranyl diphosphate (a C20 analogue), has been shown to specifically inhibit geranylgeranyl diphosphate synthase. researchgate.net However, comprehensive studies evaluating the inhibitory activity of the C10 compound, this compound, against other enzymes in this pathway are not present in the current body of scientific literature. Its broader selectivity profile across the isoprenoid enzyme family is therefore yet to be determined.

Structural and Mechanistic Elucidation Using 3 Aza 2,3 Dihydrogeranyl Diphosphate

X-ray Crystallographic Analyses of Terpenoid Synthase-3-Aza-2,3-dihydrogeranyl Diphosphate (B83284) Complexes

X-ray crystallography has provided atomic-level insights into how 3-Aza-2,3-dihydrogeranyl diphosphate binds to terpenoid synthases, revealing crucial details about the catalytic machinery.

Crystallographic studies of bornyl diphosphate synthase (BPPS) in complex with this compound have shown that the inhibitor binds in a conformation that mimics the initial stages of the catalytic cycle. The isoprenoid chain of the inhibitor makes significant van der Waals contacts with several hydrophobic residues within the active site, including W323, I344, and F578 in BPPS. nih.gov These interactions help to properly orient the substrate for the subsequent cyclization reactions.

Interestingly, the conformation of the bound inhibitor is intermediate between the transoid and cisoid rotamers of the linalyl diphosphate (LPP) intermediate, providing a snapshot of the substrate's conformational state prior to cyclization. nih.gov The presumed protonation of the 3-aza nitrogen atom allows the inhibitor to partially mimic the charge distribution of the allylic carbocation intermediates formed during catalysis. nih.gov Furthermore, two water molecules have been observed to be trapped in the active site along with the inhibitor. One of these water molecules appears to be hydrogen-bonded to the 3-aza nitrogen, while the other forms hydrogen bonds with the diphosphate moiety and the backbone carbonyl of S451, as well as the side chain of Y426. nih.gov

| Interacting Residue/Molecule | Type of Interaction | Interacting part of this compound |

| W323 | van der Waals | Isoprenoid chain |

| I344 | van der Waals | Isoprenoid chain |

| F578 | van der Waals | Isoprenoid chain |

| Water #111 | Hydrogen Bond | 3-aza nitrogen |

| Water #110 | Hydrogen Bond | Diphosphate group |

| S451 (backbone carbonyl) | Hydrogen Bond (via Water #110) | Diphosphate group |

| Y426 | Hydrogen Bond (via Water #110) | Diphosphate group |

The diphosphate group of this compound plays a critical role in its binding and in the catalytic mechanism of terpenoid synthases. In the active site, the diphosphate moiety is engaged by a cluster of three magnesium ions (Mg²⁺). acs.org These metal ions are, in turn, coordinated by conserved aspartate-rich motifs, typically DDXXD, within the enzyme's active site. acs.orgresearchgate.net This coordination is essential for neutralizing the negative charge of the diphosphate and for promoting the ionization of the substrate to form the initial carbocation. The binding of the diphosphate-Mg²⁺ complex is a key event that triggers conformational changes in the enzyme. nih.gov

The binding of this compound, in conjunction with the essential metal ions, induces significant conformational changes in terpenoid synthases. nih.gov Upon complexation, disordered loop segments that flank the active site become ordered, and the N-terminus of the enzyme packs across the top of the active site cleft. nih.gov These rearrangements effectively cap and sequester the active site from the bulk solvent, creating a controlled environment for the complex carbocation chemistry to occur. In bornyl diphosphate synthase, these changes enclose a 222 ų active site cavity. nih.gov This active site closure is crucial for optimizing the packing density of the substrate and any subsequent reaction intermediates, thereby guiding the cyclization cascade towards a specific product. nih.govfrontiersin.org

Insights into Carbocationic Intermediate Stabilization and Catalysis

The use of this compound has been instrumental in understanding how terpenoid synthases manage and stabilize the highly reactive carbocationic intermediates that are central to their catalytic mechanisms.

Aza-analogs of carbocation intermediates, such as this compound, are powerful tools for probing the active sites of terpene synthases. nih.gov The nitrogen atom at the 3-position can be protonated, allowing the molecule to mimic the positive charge of a carbocation intermediate. Specifically, the conformation adopted by the bound inhibitor in bornyl diphosphate synthase is midway between the transoid and cisoid rotamers of the linalyl diphosphate (LPP) intermediate. nih.gov This provides a structural basis for understanding how the enzyme pre-organizes the substrate for the crucial C1-C6 bond rotation necessary for cyclization. By mimicking the geometry and charge of this key intermediate, the inhibitor helps to elucidate how the enzyme stabilizes this transient species through electrostatic and van der Waals interactions within the active site.

The shape and nature of the active site's hydrophobic pocket are critical determinants of the final terpene product. The binding of this compound allows for a detailed mapping of this pocket. The van der Waals contacts between the inhibitor's hydrocarbon chain and the surrounding hydrophobic residues define the template that guides the folding of the substrate and the trajectory of the subsequent carbocation rearrangements. nih.gov

Computational and Theoretical Approaches for 3 Aza 2,3 Dihydrogeranyl Diphosphate Studies

Molecular Docking and Binding Energy Calculations for Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, 3-ADGP within the active site of enzymes like farnesyl diphosphate (B83284) synthase (FPPS). These simulations help in understanding the binding mode and the key interactions that stabilize the enzyme-inhibitor complex.

Docking studies of 3-ADGP into the active site of FPPS reveal that the diphosphate moiety interacts with three magnesium ions (Mg²⁺), which are crucial for the binding of the natural substrate, geranyl diphosphate. The nitrogen atom at the 3-position of 3-ADGP can form hydrogen bonds with amino acid residues in the active site, further stabilizing the complex. The hydrophobic geranyl-like chain of 3-ADGP typically occupies a hydrophobic pocket within the enzyme.

Binding energy calculations, often performed using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), provide a quantitative estimate of the binding affinity. These calculations can be used to compare the binding of 3-ADGP with that of the natural substrate or other inhibitors.

Table 1: Predicted Binding Energies of 3-ADGP and Substrate with FPPS

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 3-Aza-2,3-dihydrogeranyl diphosphate | -9.8 | Asp117, Asp118, Arg126, Lys214 |

Note: The data in this table is illustrative and based on typical results from molecular docking and binding energy calculations.

Molecular Dynamics Simulations of Inhibitor-Bound Enzymes

MD simulations of the 3-ADGP-FPPS complex can be run for several nanoseconds to observe the stability of the interactions predicted by molecular docking. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the protein backbone, indicating the stability of the enzyme's fold upon inhibitor binding. Root-mean-square fluctuation (RMSF) analysis of individual residues can highlight regions of the protein that become more or less flexible in the presence of 3-ADGP.

These simulations can also be used to study the role of water molecules in the active site and their contribution to the binding of the inhibitor. By understanding the dynamic behavior of the complex, researchers can gain insights into the mechanism of inhibition and design more potent inhibitors.

Quantum Mechanical Calculations of Aza Analogue Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules with high accuracy. For 3-ADGP, QM calculations can provide insights into its electronic properties that are relevant to its inhibitory activity.

These calculations can determine the partial charges on each atom of 3-ADGP, revealing the electrostatic potential and how it might interact with the active site of an enzyme. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's chemical reactivity and its potential to participate in charge-transfer interactions.

QM studies on aza analogues indicate that the nitrogen atom introduces a change in the electronic distribution compared to the carbon atom in the natural substrate. This can affect the molecule's ability to mimic the transition state of the enzymatic reaction, leading to potent inhibition. Cation-π interactions with aromatic residues in the active site can also contribute to the binding potency of aza analogues. acs.org

Table 2: Calculated Electronic Properties of 3-ADGP

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 5.2 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.5 |

Note: The data in this table is illustrative and based on typical results from quantum mechanical calculations.

Structure-Activity Relationship (SAR) Modeling for Aza-Prenyl Diphosphate Analogues

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a series of compounds relates to their biological activity. For aza-prenyl diphosphate analogues, including 3-ADGP, SAR studies can identify the key structural features required for potent inhibition of target enzymes.

By synthesizing and testing a series of analogues of 3-ADGP with modifications to the alkyl chain or the diphosphate group, a dataset can be generated for SAR analysis. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be built to correlate physicochemical properties or structural descriptors of the molecules with their inhibitory activity.

These models can help in predicting the activity of new, unsynthesized analogues, thereby guiding the design of more potent inhibitors. For instance, SAR studies might reveal that increasing the hydrophobicity of the alkyl chain to a certain extent enhances inhibitory activity, while modifications to the diphosphate group that alter its ability to chelate magnesium ions are detrimental. The development of a chemical series allows for the optimization of multiple physicochemical and biological properties simultaneously. nih.gov

Advanced Applications and Future Research Directions

3-Aza-2,3-dihydrogeranyl Diphosphate (B83284) as a Biochemical Tool for Active Site Mapping and Probing Catalytic Cycles

3-Aza-2,3-dihydrogeranyl diphosphate (Aza-GPP) is a synthetic analogue of the natural substrate geranyl diphosphate (GPP). In Aza-GPP, the nitrogen atom replaces a carbon at the third position of the geranyl moiety. This substitution makes it a valuable tool for biochemists studying isoprenoid-utilizing enzymes, particularly terpene synthases. These enzymes catalyze complex cyclization reactions of isoprenoid diphosphates to form a vast array of terpene natural products.

The primary utility of Aza-GPP lies in its ability to act as a stable mimic of the substrate and carbocationic intermediates that are formed during the catalytic cycle. The nitrogen atom in the aza-analogue can be protonated, allowing it to mimic the positive charge of a carbocation intermediate. However, unlike the highly reactive carbocation intermediates, the aza-analogue is stable and does not undergo further reaction. This stability allows researchers to "trap" the enzyme-analogue complex and study its structure using techniques like X-ray crystallography.

Studies on enzymes such as bornyl diphosphate synthase have utilized aza-analogues of GPP to gain insights into the enzyme's active site and the catalytic mechanism. By crystallizing the enzyme in complex with these analogues, researchers can obtain "snapshots" of different stages of the reaction coordinate. nih.gov For example, the binding of this compound can reveal the conformation of the substrate as it binds to the active site and the key amino acid residues involved in substrate recognition and stabilization of the subsequent carbocation intermediates.

The information gleaned from these structural studies is crucial for understanding how a single enzyme can guide a reactive substrate through a specific cyclization cascade to produce a single product with high stereoselectivity. The interactions observed between the aza-analogue and the active site residues provide a map of the catalytic landscape, highlighting the forces that orient the substrate and stabilize the transition states.

Table 1: Application of Aza-Prenyl Diphosphate Analogues in Enzymatic Studies

| Analogue | Target Enzyme | Application | Key Findings |

|---|---|---|---|

| This compound | Bornyl diphosphate synthase | Probing the catalytic cycle | Provided structural insights into substrate binding and intermediate conformations. nih.gov |

| Aza-peptide derivatives | Caspases | Inhibitor development | Crystal structure revealed covalent linkage with active site cysteine. |

| Azaindole-containing analogues | Indole prenyltransferases | Substrate promiscuity studies | Demonstrated acceptance of aza-substituted analogues by prenyltransferases. nih.gov |

Integration into High-Throughput Screening Methodologies for Enzyme Modulators

High-throughput screening (HTS) is a powerful method for discovering novel enzyme inhibitors or activators from large compound libraries. The integration of substrate analogues like this compound into HTS assays can offer several advantages for identifying modulators of isoprenoid enzymes.

A common approach in HTS is to use a competitive binding assay. In this format, a labeled probe that binds to the enzyme's active site is displaced by potential inhibitors. Aza-GPP, being a stable substrate analogue that binds to the active site, could be modified with a fluorescent or radioactive label to serve as such a probe. Compounds that bind to the active site would displace the labeled Aza-GPP, resulting in a measurable change in the signal.

Furthermore, HTS assays can be designed to directly measure enzyme activity. While Aza-GPP itself is a non-reactive analogue, it can be used in control experiments to confirm that hits from the screen are indeed targeting the active site. For instance, a compound identified as an inhibitor in a primary screen could be re-tested in the presence of a high concentration of Aza-GPP. If the compound's inhibitory effect is diminished, it suggests a competitive mode of action at the substrate-binding site.

The development of robust and sensitive HTS assays is crucial for the discovery of new therapeutic agents. For isoprenoid biosynthesis enzymes, which are targets for drugs against cancer and infectious diseases, the use of well-characterized biochemical tools like Aza-GPP can significantly enhance the quality and efficiency of screening campaigns.

Design of Next-Generation Aza-Prenyl Diphosphate Analogues with Enhanced Specificity

The insights gained from studying the interaction of this compound with its target enzymes can guide the rational design of next-generation analogues with improved properties. The goal is to develop compounds with higher affinity, greater specificity, and potentially covalent reactivity for specific applications.

One strategy to enhance specificity is to modify the isoprenoid chain of the aza-analogue. By adding or altering functional groups on the carbon skeleton, it may be possible to create analogues that selectively target one particular terpene synthase over others, even within the same family. This is particularly important as many organisms produce a multitude of terpenes, and the ability to selectively inhibit a single enzyme is crucial for dissecting specific metabolic pathways.

Another approach is the incorporation of photo-reactive groups into the aza-prenyl diphosphate scaffold. These photoaffinity labels can be used to covalently modify the enzyme's active site upon exposure to UV light. This technique is invaluable for definitively identifying the amino acid residues that constitute the active site.

The design of more potent and selective inhibitors often involves computational modeling. The crystal structures of enzymes in complex with Aza-GPP provide a template for in silico screening of virtual compound libraries and for the de novo design of novel inhibitor scaffolds. These computational approaches can prioritize compounds for synthesis, thereby accelerating the discovery of next-generation enzyme modulators.

Table 2: Strategies for Designing Next-Generation Aza-Prenyl Diphosphate Analogues

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the isoprenoid chain | To exploit differences in the active site topology of related enzymes. | Enhanced selectivity for a specific enzyme isoform. |

| Incorporation of photo-reactive groups | To create covalent adducts with active site residues. | Irreversible inhibition and precise mapping of the active site. |

| Computational modeling and docking | To predict binding affinity and guide synthetic efforts. | Rational design of novel inhibitors with high potency. |

Uncovering Allosteric and Regulatory Mechanisms of Isoprenoid Enzymes via Analogue Studies

While this compound is primarily a tool for studying the active site, analogue studies can also provide clues about allosteric and regulatory mechanisms. Allosteric sites are distinct from the active site, and the binding of a molecule to an allosteric site can modulate the enzyme's activity.

In some cases, the binding of a substrate analogue to the active site can induce conformational changes that are transmitted to other parts of the enzyme, potentially revealing allosteric communication pathways. By comparing the crystal structures of the enzyme in its apo (unbound) form, in complex with the natural substrate, and in complex with an aza-analogue, researchers can identify subtle structural changes that may be indicative of allosteric regulation.

Furthermore, the discovery of allosteric modulators is an attractive area of drug development, as these compounds can offer higher specificity than active site inhibitors. While Aza-GPP itself is not an allosteric modulator, its use in biophysical and structural studies can help to identify "hot spots" on the enzyme surface that may be suitable for allosteric regulation.

The study of terpene synthases has shown that these enzymes can be highly dynamic, and their activity can be regulated by protein-protein interactions or by the binding of small molecules. The use of a diverse toolkit of chemical probes, including aza-prenyl diphosphate analogues, is essential for unraveling the complex regulatory networks that govern isoprenoid metabolism.

Q & A

Q. What is the role of 3-Aza-2,3-dihydrogeranyl diphosphate in elucidating terpene synthase catalytic mechanisms?

- Methodological Answer : this compound serves as a substrate analog to mimic carbocation intermediates in terpene cyclization. Its nitrogen substitution stabilizes positive charges, enabling structural trapping of enzyme-bound intermediates. This facilitates X-ray crystallography studies to resolve active-site conformations during catalysis, as demonstrated in bornyl diphosphate synthase (BPPS) research .

Q. What experimental techniques are commonly employed to analyze this compound interactions with terpene synthases?

- Methodological Answer : Key techniques include:

- X-ray crystallography : To resolve enzyme-ligand complexes (e.g., BPPS bound to this compound in closed conformations) .

- Site-directed mutagenesis : To probe residue-specific roles (e.g., Asn-338 in water-mediated hydroxylation) .

- Kinetic assays : To measure substrate turnover and product distribution (e.g., and changes upon mutation) .

Q. In which enzymatic pathways is this compound primarily involved?

- Methodological Answer : It is integral to monoterpene biosynthesis, particularly in cyclization steps catalyzed by enzymes like BPPS. These steps convert geranyl diphosphate into borneol via intermediates such as 7-aza-limonene, highlighting its role in studying carbocation rearrangements .

Q. What are the key structural features of this compound that make it a suitable analog for terpene synthase studies?

- Methodological Answer : The aza group replaces a carbon in the geranyl diphosphate backbone, mimicking the planar carbocation intermediate. This substitution prevents full cyclization, allowing stabilization of early reaction steps for structural analysis .

Advanced Research Questions

Q. How do structural studies using this compound inform the understanding of conformational changes in bornyl diphosphate synthase?

- Methodological Answer : Crystallographic data reveal that this compound binding induces active-site closure in BPPS, involving N-terminal loop and helix rearrangements. Superimposition with (+)-limonene synthase highlights conserved metal-coordinating residues (e.g., T492, E496) and divergent solvent interactions, clarifying conformational dynamics during catalysis .

Q. How does the N338I mutation in cineole synthase affect product distribution when using this compound analogs?

- Methodological Answer : The N338I mutation abolishes water-mediated hydroxylation of the α-terpinyl cation, redirecting catalysis toward sabinene (48.3%) and limonene (37%) instead of 1,8-cineole. Kinetic assays confirm increased (5.76 vs. 3.18 min) and altered product profiles, underscoring Asn-338’s role in water activation .

Q. What methodological challenges arise when interpreting crystallographic data of this compound-bound enzyme complexes?

- Methodological Answer : The ammonium form of this compound may adopt non-native binding orientations compared to natural substrates. Protonation state differences (pKa ~10–11 for aza-analogs vs. ~4–6 for aziridines) complicate mechanistic extrapolation, necessitating complementary mutagenesis or molecular dynamics simulations .

Q. What strategies are used to reconcile discrepancies between this compound analog binding orientations and predicted carbocation trajectories?

- Methodological Answer : Comparative studies with fluorinated analogs (e.g., 2-fluorogeranyl diphosphate) and functional assays validate intermediate states. For example, BPPS complexed with (R)-7-aza-limonene shows inverted positioning relative to carbocation models, prompting re-evaluation of hydrogen-bonding networks and solvent roles .

Q. How do conserved proline residues in terpene synthases influence catalytic outcomes when using this compound?

- Methodological Answer : Proline-induced kinks in helices (e.g., α18 in BPPS) alter active-site topology. Superimposition of BPPS and Streptomyces pentalenene synthase structures reveals conserved kinks critical for substrate positioning, explaining product specificity across mono- and sesquiterpene synthases .

Q. What are the implications of water molecule interactions in the active site when utilizing this compound as a mechanistic probe?

- Methodological Answer : Water molecules participate in hydroxylation (e.g., α-terpinyl cation hydration in cineole synthase). Mutagenesis disrupting water coordination (e.g., N338I) shifts products to non-hydroxylated terpenes, demonstrating the role of solvent accessibility in directing reaction pathways .

Data Contradiction Analysis

- Example : notes that this compound binds BPPS in an orientation distinct from geranyl diphosphate, challenging assumptions about carbocation trajectories. Researchers address this by combining mutagenesis (e.g., residue swaps in helices) with kinetic profiling to distinguish artifact vs. mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.